![molecular formula C15H22BrNO2S B12185584 [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B12185584.png)
[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine
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Overview
Description
[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound that features a sulfonyl group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of [(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine
- [(2-Bromo-4,5-dimethylphenyl)sulfonyl]piperidine
Uniqueness
[(2-Bromo-4,5-dimethylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific combination of a sulfonyl group with a cyclohexylmethylamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C15H22BrNO2S |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-bromo-N-cyclohexyl-N,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H22BrNO2S/c1-11-9-14(16)15(10-12(11)2)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
GEGGGTPBUNUMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
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